N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide: is a complex organic compound characterized by its sulfonyl and propanamide functional groups attached to a tetrahydroquinoline backbone. This compound finds significance in various domains including pharmaceuticals, material sciences, and synthetic organic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically begins with the preparation of the tetrahydroquinoline core, which is achieved through the hydrogenation of quinoline.
Subsequent steps involve sulfonylation where the sulfonyl group is introduced using propane-1-sulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods:
Industrially, the production often involves the use of automated continuous flow reactors, which ensure precise control over reaction parameters, scalability, and consistency in product quality. High-pressure hydrogenation units and advanced filtration systems are typically employed to handle the specific reaction conditions and purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the amide group to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Typical reducing agents are lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or organometallic compounds are often used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is extensively studied in:
Chemistry:
As an intermediate in the synthesis of complex organic molecules.
In the design of novel catalysts and ligands.
Biology:
For the development of new pharmacological agents due to its potential bioactive properties.
Medicine:
Potential therapeutic applications in treating certain diseases due to its structural uniqueness and reactivity.
Investigation into its role as a modulator of biological pathways.
Industry:
In the creation of advanced materials with specific physical properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide exerts its effects largely depends on its interaction with molecular targets, which can include enzymes, receptors, and nucleic acids. The sulfonyl group is known to interact with proteins, potentially inhibiting or modifying their activity. The propanamide group provides further chemical diversity, enhancing its binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamide
N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide
N-[1-(ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanamide
Each of these compounds has varying chain lengths and functional groups, offering different reactivities and potential applications. N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide's specific structure imparts a unique set of properties making it valuable in diverse research and industrial fields.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)17-9-5-6-12-11-13(7-8-14(12)17)16-15(18)4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYREIJYLZIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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